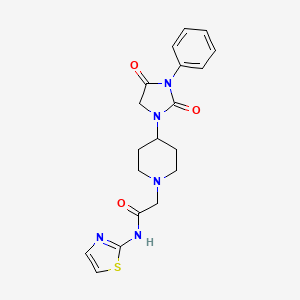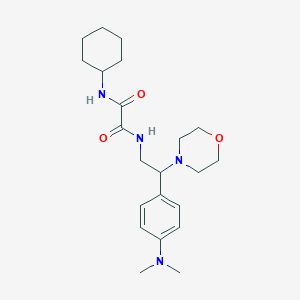
2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C16H14ClNO5S . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of 2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride could involve electrophilic aromatic substitution, a common reaction in organic chemistry . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring . The key step for electrophilic aromatic substitution is the formation of a cationic intermediate by the attack of an electrophile at carbon .Molecular Structure Analysis
The InChI code for 2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride is 1S/C16H14ClNO5S/c1-2-23-14-8-7-13 (9-15 (14)24 (17,21)22)18-16 (20)12-5-3-11 (10-19)4-6-12/h3-10H,2H2,1H3, (H,18,20) .Chemical Reactions Analysis
Electrophilic aromatic substitution is a likely reaction involving 2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride . This reaction involves the formation of a cationic intermediate by the attack of an electrophile at carbon . The aromatic ring is regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .Mecanismo De Acción
Mode of Action
Sulfonyl chlorides are known to be reactive electrophiles that can undergo nucleophilic substitution reactions . They can form a sigma-bond with nucleophiles, generating a positively charged intermediate . This suggests that EFS may interact with its targets through similar mechanisms.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride involves the reaction of 2-ethoxy-5-aminobenzenesulfonic acid with 4-formylbenzoyl chloride in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with phosphorus oxychloride and ethyl alcohol to yield the final product.", "Starting Materials": [ "2-ethoxy-5-aminobenzenesulfonic acid", "4-formylbenzoyl chloride", "thionyl chloride", "triethylamine", "phosphorus oxychloride", "ethyl alcohol" ], "Reaction": [ "Step 1: 2-ethoxy-5-aminobenzenesulfonic acid is reacted with thionyl chloride and triethylamine to form the corresponding sulfonyl chloride intermediate.", "Step 2: The sulfonyl chloride intermediate is then reacted with 4-formylbenzoyl chloride in the presence of triethylamine to form the desired product intermediate.", "Step 3: The intermediate is then treated with phosphorus oxychloride and ethyl alcohol to yield the final product, 2-Ethoxy-5-(4-formylbenzamido)benzene-1-sulfonyl chloride." ] } | |
Número CAS |
680618-05-7 |
Fórmula molecular |
C16H14ClNO5S |
Peso molecular |
367.8 |
Nombre IUPAC |
2-ethoxy-5-[(4-formylbenzoyl)amino]benzenesulfonyl chloride |
InChI |
InChI=1S/C16H14ClNO5S/c1-2-23-14-8-7-13(9-15(14)24(17,21)22)18-16(20)12-5-3-11(10-19)4-6-12/h3-10H,2H2,1H3,(H,18,20) |
Clave InChI |
RUXFEKGAYVFIGX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C=O)S(=O)(=O)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



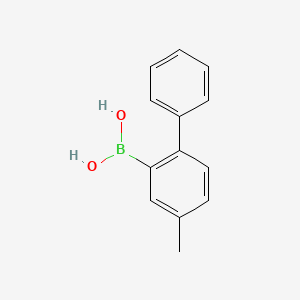
![2-[7-(3-Fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/structure/B2391701.png)


![Ethyl 5-benzyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate](/img/structure/B2391704.png)
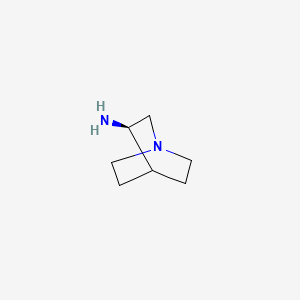
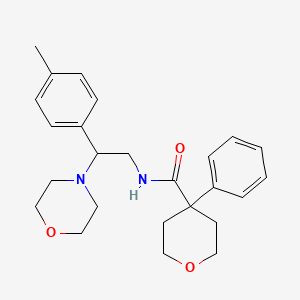
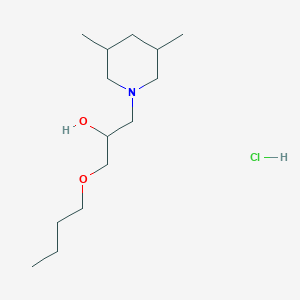
![1-Methyl-N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]triazole-4-carboxamide](/img/structure/B2391710.png)

![3-[2-(1H-pyrrol-1-yl)phenoxy]-2-butanone](/img/structure/B2391715.png)
![N-[5-(2,6-Difluorophenyl)-2-methyl-1,2,4-triazol-3-yl]prop-2-enamide](/img/structure/B2391716.png)
